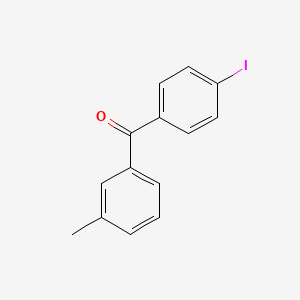

4-Iodo-3'-methylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRWERDOVMPFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies of 4 Iodo 3 Methylbenzophenone

Classical Approaches for Benzophenone (B1666685) Synthesis

Traditional methods for synthesizing benzophenones have long been established, with the Friedel-Crafts acylation being a cornerstone reaction in this field.

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, is a quintessential example of an electrophilic aromatic substitution reaction. libretexts.orgsapub.org It has become a widely used method for forming carbon-carbon bonds and introducing acyl groups to aromatic rings. alexandonian.comijpcbs.com The reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com Aluminum chloride (AlCl₃) is a common and inexpensive catalyst for this transformation. sapub.orgijpcbs.com

The mechanism begins with the Lewis acid activating the acyl halide to form a highly electrophilic acylium ion. libretexts.orgalexandonian.com This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations. libretexts.orglibretexts.org The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. libretexts.org Finally, a weak base, often the [AlCl₄]⁻ complex, abstracts a proton from the ring, restoring aromaticity and yielding the final aryl ketone product. libretexts.org A key advantage of this method is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, thus preventing polyacylation reactions. libretexts.orgorganic-chemistry.org

To synthesize 4-Iodo-3'-methylbenzophenone via this method, two primary disconnection approaches are possible:

Acylation of iodobenzene (B50100) with 3-methylbenzoyl chloride (m-toluoyl chloride).

Acylation of toluene (B28343) with 4-iodobenzoyl chloride.

The choice between these pathways is dictated by the directing effects of the substituents on each ring, which heavily influences the regiochemical outcome.

Regioselectivity in Friedel-Crafts acylation is governed by the electronic properties of the substituents already present on the aromatic ring. alexandonian.com Electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct electrophiles to the meta position. alexandonian.com

In the context of synthesizing this compound, these principles are critical.

Route 1: Acylation of Iodobenzene: The iodine atom is an interesting case; it is an electron-withdrawing group via induction but directs ortho/para due to resonance stabilization of the carbocation intermediate. alexandonian.com While it deactivates the ring compared to benzene (B151609), it will direct the incoming 3-methylbenzoyl group to the positions ortho and para to itself. Due to the significant steric hindrance at the ortho position, the para product is strongly favored. rsc.org Therefore, the acylation of iodobenzene with 3-methylbenzoyl chloride is a regioselective and direct route to the desired 4-iodo isomer.

Route 2: Acylation of Toluene: The methyl group on toluene is an activating, ortho/para-directing substituent. libretexts.org Acylating toluene with 4-iodobenzoyl chloride would yield a mixture of 2'-methyl-4-iodobenzophenone and 4'-methyl-4-iodobenzophenone, not the desired 3'-methyl isomer.

Based on these regiochemical principles, the acylation of iodobenzene with 3-methylbenzoyl chloride is the superior classical approach.

| Reactant 1 (Aromatic Substrate) | Reactant 2 (Acyl Chloride) | Directing Group(s) on Substrate | Expected Major Product(s) | Suitability for Synthesis |

|---|---|---|---|---|

| Iodobenzene | 3-Methylbenzoyl chloride | -I (ortho, para-directing, deactivating) | This compound | High (Favors para-substitution) |

| Toluene | 4-Iodobenzoyl chloride | -CH₃ (ortho, para-directing, activating) | Mixture of 2'-Methyl-4-iodobenzophenone and 4'-Methyl-4-iodobenzophenone | Low (Incorrect isomer) |

Advanced Synthetic Routes

Modern organic synthesis offers several powerful alternatives to classical methods, often providing milder reaction conditions, higher yields, and greater functional group tolerance.

Organometallic reagents, such as Grignard (organomagnesium) and organolithium compounds, are potent nucleophiles widely used for carbon-carbon bond formation. msu.edu Their application in benzophenone synthesis involves the reaction of an aryl organometallic species with an appropriate electrophile.

A plausible route using a Grignard reagent would involve the preparation of 4-iodophenylmagnesium bromide from 4-diiodobenzene and magnesium metal. This Grignard reagent could then be reacted with 3-methylbenzoyl chloride. Similarly, 3-methylphenylmagnesium bromide could be reacted with 4-iodobenzoyl chloride.

Alternatively, organolithium reagents can be used. openstax.org For instance, 3-methylphenyllithium could be reacted with 4-iodobenzaldehyde (B108471) to produce a secondary alcohol, which would then require a subsequent oxidation step (e.g., using PCC or a Swern oxidation) to yield the final ketone, this compound. A more direct route involves the reaction of an organolithium reagent with a Weinreb amide, which typically stops at the ketone stage without over-addition.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds, finding extensive application in the synthesis of pharmaceuticals and complex organic molecules. researchgate.net Several named reactions are suitable for constructing the diaryl ketone skeleton.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example. openstax.org The synthesis of this compound could be envisioned through the palladium-catalyzed coupling of 4-iodobenzoyl chloride with 3-methylphenylboronic acid. This approach benefits from the mild reaction conditions and the commercial availability of a wide range of boronic acids. The general catalytic cycle involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. openstax.org

Other related palladium-catalyzed methods include Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents), all of which could theoretically be adapted for this synthesis. mdpi.commdpi.comnih.gov Carbonylative cross-coupling reactions, where carbon monoxide is inserted, represent another powerful strategy, for example, by coupling 4-diiodobenzene with 3-bromotoluene (B146084) under a CO atmosphere.

| Methodology | Key Reagents | General Advantages | Potential Challenges |

|---|---|---|---|

| Grignard/Organolithium | Arylmagnesium halide or Aryllithium; Acyl chloride or Aldehyde | Strong nucleophiles, well-established reactions. | Requires inert atmosphere; sensitive to acidic protons and some functional groups. msu.edu |

| Suzuki-Miyaura Coupling | Aryl halide/triflate, Arylboronic acid, Pd catalyst, Base | High functional group tolerance, mild conditions, stable and non-toxic boron reagents. openstax.org | Catalyst cost, potential for side reactions (e.g., homocoupling). |

| Stille/Negishi/Hiyama Coupling | Aryl halide, Organotin/zinc/silicon reagent, Pd catalyst | Versatile for complex molecule synthesis. mdpi.commdpi.com | Toxicity of organotin reagents (Stille); moisture sensitivity of organozinc reagents (Negishi). mdpi.com |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.comhilarispublisher.com In the context of benzophenone synthesis, this often involves replacing hazardous solvents, using more efficient catalysts, and employing energy-saving techniques like microwave irradiation.

For Friedel-Crafts acylations, greener approaches have been developed to move away from stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃ and hazardous solvents. Research has shown that solid acid catalysts, such as zinc oxide (ZnO) or aluminum dodecatungstophosphate (AlPW₁₂O₄₀), can efficiently catalyze the acylation of aromatic compounds under solvent-free conditions. organic-chemistry.org These methods often utilize microwave irradiation to accelerate the reaction, leading to shorter reaction times and improved energy efficiency. organic-chemistry.org The use of recyclable catalysts and the elimination of volatile organic solvents align well with the goals of sustainable chemistry. While specific solvent-free methods for this compound are not extensively documented, the principles demonstrated for related benzophenones are directly applicable and represent a promising area for future synthetic development. hilarispublisher.com

Isolation and Purification Techniques for this compound

Following the synthesis of this compound, a multi-step process is required to isolate and purify the compound from the reaction mixture, which typically contains the crude product, unreacted starting materials, the catalyst, and byproducts.

The initial step in the workup process often involves quenching the reaction. The crude reaction mixture is carefully treated with water, often in an ice bath to control the exothermic reaction, to hydrolyze the aluminum chloride-ketone complex and decompose any remaining catalyst. guidechem.com This is followed by washing with a dilute acid, such as hydrochloric acid, to remove any remaining aluminum salts, and then with water and/or a basic solution (like sodium bicarbonate) to neutralize any remaining acid. guidechem.com The organic layer containing the product is then separated.

After the initial workup, the solvent is typically removed, often by atmospheric distillation or rotary evaporation, to yield the crude, often oily or solid, product. guidechem.com Further purification is necessary to achieve high purity. The most common and effective method for purifying solid organic compounds like substituted benzophenones is crystallization. A suitable solvent or solvent system is chosen in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures. For the closely related compound 4-methylbenzophenone, a near-saturated solution in acetonitrile (B52724) is prepared for purification via freeze crystallization. guidechem.com This process involves cooling the solution at a controlled rate to induce the formation of pure crystals, which are then isolated by filtration. guidechem.com

Column chromatography is another powerful technique for purification, particularly if the product is contaminated with impurities of similar solubility. In this method, the crude product is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) using a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase.

The purity of the final product can be assessed using various analytical techniques, such as melting point determination, Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Technique | Principle | Purpose in Purification |

| Acid/Base Washing | Neutralization and salt formation. | To remove the Lewis acid catalyst and neutralize the reaction mixture. |

| Solvent Removal | Evaporation based on boiling point differences. | To isolate the crude product from the reaction solvent. guidechem.com |

| Crystallization | Differential solubility at varying temperatures. | To remove soluble and insoluble impurities, yielding a high-purity crystalline solid. guidechem.com |

| Column Chromatography | Differential adsorption onto a stationary phase. | To separate the target compound from impurities with similar chemical properties. |

Chemical Transformations and Reactivity Studies of 4 Iodo 3 Methylbenzophenone

Reactivity of the Halogen Moiety (Iodine)

The iodine atom attached to the benzophenone (B1666685) scaffold is a versatile functional group, susceptible to substitution reactions, particularly nucleophilic aromatic substitution, due to the activating effect of the para-carbonyl group.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. In 4-Iodo-3'-methylbenzophenone, the benzoyl group acts as a strong electron-withdrawing substituent, deactivating the aromatic ring towards electrophilic attack but activating it for nucleophilic attack, especially at the ortho and para positions. With the iodo group at the para position, the molecule is well-suited for SNAr reactions.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The negative charge in this intermediate is delocalized onto the carbonyl oxygen, which stabilizes the complex and facilitates its formation. chemistrysteps.com In the second step, the iodide ion is eliminated as the leaving group, restoring the aromaticity of the ring. A variety of strong nucleophiles, such as alkoxides, phenoxides, and amines, can displace the iodo group. chemistrysteps.com

Studies on similar 4-halogenobenzophenones have quantified the effects of substituents on these reactions. For instance, the reaction rates of substituted 4-fluorobenzophenones with potassium salts of 4-hydroxybenzophenones have been shown to follow Hammett relationships, confirming the electronic influence of substituents on the SNAr pathway. rsc.org Although iodine is typically a better leaving group than chlorine or bromine in SN1 and SN2 reactions, in SNAr the order is often reversed (F > Cl > Br > I) because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. chemistrysteps.com

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Hydroxide (B78521) | NaOH, KOH | Phenol | chemistrysteps.com |

| Alkoxide | NaOCH₃, KOEt | Aryl Ether | chemistrysteps.com |

| Ammonia | NH₃ | Aniline | chemistrysteps.com |

| Amine | RNH₂, R₂NH | Substituted Aniline | chemistrysteps.com |

| Thiolate | NaSH, NaSPh | Thiophenol | chemistrysteps.com |

Halogen exchange reactions, particularly the conversion of aryl iodides to other aryl halides, represent a specific subset of nucleophilic aromatic substitution. These transformations are valuable for tuning the reactivity of the aromatic ring or for introducing specific isotopes, such as fluorine-18 (B77423) in radiochemistry.

The aromatic Finkelstein reaction can be used to replace the iodine atom with another halogen. wikipedia.org For instance, converting an aryl iodide to an aryl fluoride (B91410) can be accomplished by heating with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethylformamide (DMF) or sulfolane. google.com Due to the lower reactivity of aryl halides compared to alkyl halides, these reactions often require high temperatures or the use of catalysts, such as copper salts or phase-transfer catalysts, to proceed efficiently. google.comscience.gov The presence of the activating benzoyl group in this compound facilitates this exchange compared to unactivated aryl iodides.

| Transformation | Reagents | Typical Solvent | Conditions | Reference |

|---|---|---|---|---|

| Ar-I → Ar-F | KF, CsF | Sulfolane, DMF | High Temperature (~200-230 °C) | google.com |

| Ar-I → Ar-Cl | CuCl | DMF, NMP | Catalytic, High Temperature | science.gov |

| Ar-I → Ar-Br | CuBr | DMF, NMP | Catalytic, High Temperature | science.gov |

Reactivity of the Carbonyl Group

The diaryl ketone functionality is a site of rich chemical reactivity, primarily involving nucleophilic additions to the electrophilic carbonyl carbon.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the carbonyl group to form tertiary alcohols after an acidic workup. masterorganicchemistry.comumkc.edu For example, reaction with methylmagnesium bromide would yield 1-(4-iodophenyl)-1-(3-methylphenyl)-1-ethanol. These reactions are fundamental for creating new carbon-carbon bonds. libretexts.org

Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with NaBH₄, for instance, would produce (4-iodophenyl)(3-methylphenyl)methanol. This reduction is a nucleophilic addition of a hydride ion to the carbonyl carbon.

| Reagent Type | Specific Reagent | Product | Reference |

|---|---|---|---|

| Grignard Reagent | CH₃MgBr, PhMgBr | Tertiary Alcohol | masterorganicchemistry.comlibretexts.org |

| Organolithium Reagent | n-BuLi, PhLi | Tertiary Alcohol | masterorganicchemistry.com |

| Hydride Reducing Agent | NaBH₄, LiAlH₄ | Secondary Alcohol (Benzhydrol) | masterorganicchemistry.com |

Since this compound lacks α-hydrogens, it cannot undergo self-condensation via an aldol-type mechanism. However, it can act as the electrophilic partner in crossed-condensation reactions with enolizable aldehydes or ketones.

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks one. wikipedia.org this compound can react with a ketone like acetone (B3395972) in the presence of a base (e.g., NaOH) to form an α,β-unsaturated ketone, which is a chalcone-like structure. gordon.edutaylorandfrancis.com

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. wikipedia.org The carbonyl group of this compound reacts with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with the alkylidene group from the ylide. thermofisher.commasterorganicchemistry.com This reaction proceeds via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and the highly stable triphenylphosphine (B44618) oxide, providing the thermodynamic driving force for the reaction. organic-chemistry.orglumenlearning.com

Redox Chemistry of this compound

The redox chemistry of this molecule involves both the carbonyl group and the carbon-iodine bond.

Reduction of the Carbonyl Group to a Methylene (B1212753) Group: The complete reduction of the benzophenone carbonyl group to a methylene (CH₂) group can be achieved under harsh conditions.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.org It is suitable for substrates that are stable in strong acid. The reaction effectively converts aryl-alkyl ketones to alkylarenes. annamalaiuniversity.ac.in

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. The ketone is first converted to a hydrazone, which is then heated with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orglscollege.ac.in This method is complementary to the Clemmensen reduction and is used for substrates sensitive to acid. youtube.com

Electrochemical Reduction: Benzophenones typically undergo two one-electron reductions. The first is a reversible reduction that leads to the formation of a stable ketyl radical anion. researchgate.net The second is an irreversible reduction that generates an unstable dianion. The reduction potential is influenced by the nature and position of substituents on the aromatic rings. researchgate.net Additionally, the carbon-iodine bond can be susceptible to electrochemical reduction, leading to deiodination. nih.gov

Oxidation: The benzophenone core is generally resistant to oxidation. However, the molecule could potentially act as an antioxidant depending on its substitution pattern and redox potential. nih.gov The primary redox processes for this compound, however, are centered on the reduction of its functional groups.

Oxidation Pathways

While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, its oxidation pathways can be inferred from the known reactivity of substituted benzophenones and related ketones. The primary sites for oxidation are the carbonyl group and the methyl group on the aromatic ring.

One significant oxidation pathway for ketones is the Baeyer-Villiger oxidation , which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester wikipedia.orgepa.govorganic-chemistry.orglscollege.ac.innih.gov. This reaction is typically carried out using peroxyacids (like m-CPBA) or other peroxides wikipedia.orgorganic-chemistry.orglscollege.ac.innih.gov. In the case of this compound, two isomeric ester products are possible, depending on which aryl group migrates. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. For unsymmetrical diaryl ketones, the migratory aptitude is influenced by the electronic nature of the substituents on the aryl rings. Electron-donating groups enhance the migratory aptitude of an aryl group.

Therefore, in the Baeyer-Villiger oxidation of this compound, the 3-methylphenyl group (with a weakly electron-donating methyl group) would be expected to have a slightly higher migratory aptitude than the 4-iodophenyl group (with a weakly electron-donating iodo group). This would predominantly yield the ester where the oxygen is inserted between the carbonyl carbon and the 3-methylphenyl ring.

| Reactant | Oxidizing Agent | Major Product | Minor Product |

| This compound | Peroxyacid (e.g., m-CPBA) | 3-Methylphenyl 4-iodobenzoate | 4-Iodophenyl 3-methylbenzoate |

Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to more extensive oxidation nih.govnih.govscirp.orgresearchgate.net. Under harsh conditions, these reagents can cleave the ketone, potentially leading to the formation of substituted benzoic acids. For instance, oxidation with hot, alkaline potassium permanganate followed by acidification could potentially yield 4-iodobenzoic acid and 3-methylbenzoic acid. Furthermore, the methyl group on the phenyl ring is susceptible to oxidation to a carboxylic acid group under vigorous conditions, which would lead to 4-iodobenzoylbenzoic acid derivatives.

Electrochemical oxidation represents another potential pathway for the transformation of substituted benzophenones researchgate.netarizona.eduacs.orgnih.govacademie-sciences.fr. These reactions typically involve the generation of radical cations and can lead to a variety of products through hydroxylation of the aromatic rings, cleavage of the carbonyl group, or polymerization, depending on the reaction conditions such as the electrode material, solvent, and supporting electrolyte nih.gov.

Photoreduction Reactions and Mechanisms (e.g., Photoreduction to Benzopinacol (B1666686) Derivatives)

Benzophenone and its derivatives are well-known to undergo photoreduction in the presence of a hydrogen donor, typically a secondary alcohol like isopropanol. This photochemical reaction proceeds via the excitation of the benzophenone to its triplet state, which then abstracts a hydrogen atom from the donor to form a ketyl radical. Two of these ketyl radicals then dimerize to form a benzopinacol derivative.

For this compound, the general mechanism is as follows:

Photoexcitation: The this compound molecule absorbs a photon of UV light, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π*-orbital of the carbonyl group, forming an excited singlet state (S1).

Intersystem Crossing: The singlet excited state rapidly undergoes intersystem crossing to the more stable triplet state (T1).

Hydrogen Abstraction: The triplet state, which has significant diradical character, abstracts a hydrogen atom from a suitable hydrogen donor (e.g., isopropanol), resulting in the formation of a 4-iodo-3'-methylbenzhydrol radical (a ketyl radical) and an isopropanol-derived radical.

Dimerization: Two of the 4-iodo-3'-methylbenzhydrol radicals then combine (dimerize) to form the corresponding benzopinacol derivative, 1,2-bis(4-iodophenyl)-1,2-bis(3-methylphenyl)-1,2-ethanediol.

The presence of the iodo and methyl substituents on the phenyl rings is expected to influence the efficiency and kinetics of this process but not the fundamental mechanism.

Photochemical Reactivity and Pathways of this compound

The photochemical behavior of this compound is characteristic of diaryl ketones, primarily involving photoreduction and photodimerization processes initiated by the absorption of UV radiation.

Photodimerization Processes for Benzophenone Derivatives

The photodimerization of benzophenone derivatives to form benzopinacols is a classic photochemical reaction. As described in the photoreduction mechanism (Section 3.3.2), this process is not a direct dimerization of two excited ketone molecules but rather the dimerization of the ketyl radicals formed after hydrogen abstraction from a donor molecule.

The structure of the resulting benzopinacol from this compound will be a substituted 1,2-diphenyl-1,2-ethanediol. Due to the presence of two chiral centers in the benzopinacol product, a mixture of diastereomers (racemic and meso forms) can be expected. The ratio of these diastereomers can be influenced by factors such as the solvent and the temperature of the reaction.

Quantitative Analysis of Photoreduction Efficiency (e.g., Quantum Yield Determinations)

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. For the photoreduction of benzophenones, the quantum yield of disappearance of the ketone can be determined experimentally.

A study on the photoreduction kinetics of various substituted benzophenones demonstrated that the rate coefficients of the primary photoreduction reaction show a remarkable dependence on the ring substitution nih.gov. This effect is attributed to changes in the activation energy of the process, which is related to the stability of the resulting ketyl radicals nih.gov.

| Substituent | Position | Electronic Effect | Expected Impact on Quantum Yield (Φ) | Rationale |

| -I | 4- (para) | Weakly electron-donating (inductive), Heavy atom | Potentially decrease | The heavy atom effect of iodine can enhance the rate of non-productive decay of the triplet state to the ground state. |

| -CH₃ | 3'- (meta) | Weakly electron-donating | Potentially slight increase or minor effect | The methyl group can slightly stabilize the ketyl radical intermediate through hyperconjugation. |

Techniques such as laser flash photolysis are employed to study the transient species involved in these photoreactions, such as the triplet excited state and the ketyl radical nih.govosti.govresearchgate.netdatapdf.com. By monitoring the decay kinetics of the triplet state and the formation and decay of the ketyl radical, detailed information about the reaction mechanism and the factors influencing the quantum yield can be obtained nih.govresearchgate.netdatapdf.com. Transient absorption spectroscopy is a key technique in these studies, allowing for the characterization of the short-lived intermediates edinst.comedinst.comnih.govmdpi.com.

Advanced Spectroscopic Characterization of 4 Iodo 3 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Iodo-3'-methylbenzophenone provides detailed information about the number, environment, and connectivity of the protons in the molecule. The spectrum is characterized by a series of signals in the aromatic region and a singlet in the aliphatic region, corresponding to the methyl group.

The protons on the m-tolyl ring appear as distinct signals. A singlet is observed for the proton positioned between the carbonyl and methyl groups. A doublet corresponds to the proton adjacent to the methyl group, while two separate multiplets represent the remaining two protons on this ring. The protons on the 4-iodophenyl ring exhibit a characteristic AA'BB' system, appearing as two distinct doublets, a result of the symmetrical substitution pattern on this ring. The methyl protons give rise to a singlet, confirming the presence of the -CH₃ group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.60 | s | - | Ar-H |

| 7.54 | d | 7.6 | Ar-H |

| 7.37 | m | - | Ar-H |

| 7.35 | m | - | Ar-H |

| 7.77-7.34 | m | - | Ar-H |

| 2.42 | s | - | -CH₃ |

Note: The data presented is based on analogous compounds and predictive models, as direct experimental data for this specific compound is not widely available in the cited literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The spectrum displays signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

The carbonyl carbon typically resonates at a characteristic downfield chemical shift. The aromatic region shows a number of distinct signals corresponding to the different carbon environments in the two aromatic rings. The presence of the iodine atom causes a significant upfield shift for the carbon to which it is attached (ipso-carbon) due to the heavy atom effect. The quaternary carbons and the protonated carbons can be distinguished, providing further structural confirmation. The methyl carbon appears as a distinct signal in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 195.8 | C=O |

| 138.8 | Ar-C |

| 138.4 | Ar-C |

| 137.3 | Ar-C |

| 136.0 | Ar-C |

| 133.5 | Ar-CH |

| 131.5 | Ar-CH |

| 130.4 | Ar-CH |

| 128.6 | Ar-CH |

| 128.2 | Ar-CH |

| 127.2 | Ar-CH |

| 21.4 | -CH₃ |

Note: The data presented is based on analogous compounds, such as (4-Chlorophenyl)(m-tolyl)methanone, and predictive models, as direct experimental data for this specific compound is not widely available in the cited literature. rsc.org

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Comprehensive Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 1650-1670 cm⁻¹ is indicative of the C=O stretching vibration of the benzophenone (B1666685) core.

The aromatic C-H stretching vibrations are typically observed as a series of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings usually appear in the 1400-1600 cm⁻¹ region. The presence of the C-I bond can be identified by a characteristic absorption band in the far-infrared region, typically below 600 cm⁻¹. The C-H bending vibrations of the methyl group would also be present in the spectrum.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| > 3000 | Aromatic C-H Stretch |

| ~ 2900 | Aliphatic C-H Stretch |

| ~ 1660 | C=O Stretch |

| 1400-1600 | Aromatic C=C Stretch |

| < 600 | C-I Stretch |

Note: The data presented is based on characteristic vibrational frequencies for the respective functional groups.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=O stretching vibration.

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule. For this compound, the key techniques are UV-Vis absorption and photoluminescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Solvent Effects

The UV-Vis absorption spectrum of benzophenone derivatives is characterized by two primary absorption bands: a strong band at shorter wavelengths and a weaker band at longer wavelengths. The intense band is attributed to a π → π* transition, while the less intense, longer-wavelength band corresponds to a formally forbidden n → π* transition, involving the non-bonding electrons of the carbonyl oxygen.

The position and intensity of these absorption bands are sensitive to the solvent environment. An increase in solvent polarity typically leads to a hypsochromic (blue) shift in the n → π* transition and a bathochromic (red) shift in the π → π* transition. The blue shift of the n → π* band in polar solvents is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent. This increases the energy required for the transition.

While specific data for this compound is not available, the following table provides representative data for benzophenone to illustrate the typical solvent effects on its absorption maxima.

| Solvent | λmax (n → π) (nm) | λmax (π → π) (nm) |

| Cyclohexane | ~345 | ~252 |

| Ethanol | ~338 | ~254 |

| Water | ~330 | ~257 |

| Note: This data is for the parent compound, benzophenone, and serves as an illustrative example. |

Photoluminescence Spectroscopy at Cryogenic Temperatures

At cryogenic temperatures, typically 77 K (the boiling point of liquid nitrogen), many organic molecules, including benzophenones, exhibit phosphorescence. This emission results from the radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀).

Phosphorescence Emission Spectroscopy

The phosphorescence spectrum of benzophenone and its derivatives at 77 K typically shows a structured emission band at lower energies (longer wavelengths) compared to its fluorescence. The presence of the heavy iodine atom in this compound is expected to significantly enhance the rate of intersystem crossing from the excited singlet state to the triplet state, a phenomenon known as the heavy-atom effect. This would likely lead to a strong phosphorescence emission and a very weak or non-existent fluorescence. The emission is expected to originate from a ³(n, π*) triplet state, which is characteristic of many benzophenones.

Phosphorescence Excitation Spectroscopy

A phosphorescence excitation spectrum is obtained by monitoring the phosphorescence intensity at a fixed wavelength while scanning the excitation wavelength. The resulting spectrum is typically identical to the absorption spectrum of the molecule. This is because the phosphorescence intensity is proportional to the amount of light absorbed. Therefore, the phosphorescence excitation spectrum of this compound at 77 K is expected to resemble its UV-Vis absorption spectrum.

Phosphorescence Lifetime Measurements

The phosphorescence lifetime (τₚ) is the average time the molecule spends in the excited triplet state before returning to the ground state. For benzophenones, these lifetimes are typically in the millisecond range at 77 K. The heavy-atom effect induced by the iodine substituent in this compound is expected to increase the rate of both radiative (phosphorescence) and non-radiative decay from the triplet state. This would likely result in a shorter phosphorescence lifetime compared to the parent benzophenone.

Determination of Phosphorescence Quantum Yields

The phosphorescence quantum yield (Φₚ) is a measure of the efficiency of the phosphorescence process, defined as the ratio of the number of photons emitted as phosphorescence to the number of photons absorbed. The heavy-atom effect in this compound is expected to lead to a high intersystem crossing efficiency, which would favor a high phosphorescence quantum yield.

The following table provides representative phosphorescence data for benzophenone at 77 K to illustrate these properties.

| Property | Value |

| Phosphorescence Maximum | ~450 nm |

| Phosphorescence Lifetime (τₚ) | ~5 ms |

| Phosphorescence Quantum Yield (Φₚ) | ~0.74 |

| Note: This data is for the parent compound, benzophenone, in a rigid glass at 77 K and serves as an illustrative example. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. Among the various ionization methods, Electron Ionization (EI) is a classic and highly informative technique.

In EI-MS, high-energy electrons bombard the sample, leading to the ejection of an electron and the formation of a molecular ion (M•+). The energy imparted during this process is often sufficient to cause fragmentation of the molecular ion into smaller, characteristic ions. The analysis of this fragmentation pattern provides a virtual fingerprint of the molecule's structure.

For this compound (C₁₄H₁₁IO), the molecular ion is expected to be a prominent peak in the mass spectrum. The key fragmentation pathways are predicted to involve the cleavage of the carbonyl group and the loss of the iodine and methyl substituents. The major predicted fragments are detailed in the table below.

| Predicted m/z | Predicted Ion Structure | Predicted Fragmentation Pathway |

|---|---|---|

| 322 | [C₁₄H₁₁IO]•+ | Molecular Ion (M•+) |

| 294 | [C₁₃H₁₁O]•+ | Loss of CO |

| 203 | [C₁₄H₁₁O]+ | Loss of I• |

| 195 | [C₇H₄IO]+ | Cleavage yielding the 4-iodobenzoyl cation |

| 181 | [C₁₃H₈O]•+ | Loss of I• and subsequent rearrangement |

| 165 | [C₁₃H₉]+ | Loss of I• and CO |

| 127 | I+ | Iodine cation |

| 119 | [C₈H₇O]+ | Cleavage yielding the 3-methylbenzoyl cation |

| 91 | [C₇H₇]+ | Tropylium ion, from the 3-methylphenyl group |

| 77 | [C₆H₅]+ | Phenyl cation |

X-Ray Crystallographic Analysis for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, predictions can be made based on the extensive crystallographic data of other substituted benzophenones. It is anticipated that this compound would crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). A key structural feature of benzophenones is the dihedral angle between the two phenyl rings, which is influenced by the nature and position of the substituents. For this compound, a significant twist between the 4-iodophenyl and 3-methylphenyl rings is expected due to steric hindrance.

| Crystallographic Parameter | Predicted Value/Range | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Commonly observed for substituted benzophenones. |

| Space Group | P2₁/c or P-1 | Frequently occurring space groups for organic compounds. |

| Unit Cell Dimensions (Å) | a ≈ 8-12, b ≈ 9-15, c ≈ 10-20 | Based on typical unit cell sizes for similar molecules. |

| Dihedral Angle (Phenyl-CO-Phenyl) | 50° - 65° | Reflects steric hindrance between the substituted rings. |

| C-I Bond Length (Å) | ~2.10 | Typical C(sp²)-I bond distance. |

| C=O Bond Length (Å) | ~1.22 | Characteristic of a diaryl ketone. |

Theoretical and Computational Chemistry Studies of 4 Iodo 3 Methylbenzophenone

Quantum Chemical Investigations of Electronic Structure and Molecular Geometry

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. These computational approaches allow for a detailed examination of molecular orbitals, electron distribution, and the energetic landscape of 4-Iodo-3'-methylbenzophenone.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical systems. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.gov This process involves finding the minimum energy conformation of the molecule, which is essential for understanding its physical and chemical behavior. nih.gov

Electron correlation refers to the interaction between electrons in a multi-electron system. In computational chemistry, accurately accounting for these effects is crucial for obtaining precise results. While DFT methods include some degree of electron correlation, more advanced methods can provide a more detailed analysis. For a molecule like this compound, understanding electron correlation is important for accurately predicting its energy and other properties. The interactions between the π-electrons in the phenyl rings and the lone pair electrons on the oxygen and iodine atoms are significant and are influenced by electron correlation.

Prediction and Calculation of Molecular Properties

Computational methods not only predict the structure of a molecule but also a wide range of its chemical and physical properties. These predictions are invaluable for understanding the reactivity and potential applications of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

For this compound, the HOMO is expected to be located primarily on the electron-rich regions of the molecule, such as the phenyl ring containing the electron-donating methyl group and the iodine atom. Conversely, the LUMO is likely to be centered on the electron-withdrawing carbonyl group and the adjacent phenyl ring. DFT calculations can provide precise energy values for these orbitals and a visual representation of their spatial distribution.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are example values to illustrate the concept and are not specific experimental or calculated values for this compound.

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. researchgate.net This analysis can help identify which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge). In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative partial charge, while the carbonyl carbon and the carbon atom bonded to the iodine will likely have positive partial charges.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. youtube.com These maps are color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). youtube.com For this compound, the MEP map would likely show a region of strong negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms and the carbonyl carbon, indicating potential sites for nucleophilic attack. nih.gov

Table 2: Illustrative Mulliken Charges for Key Atoms

| Atom | Partial Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| I | -0.10 |

| C (bonded to I) | +0.05 |

Note: These are example values to illustrate the concept and are not specific experimental or calculated values for this compound.

The search for information was conducted using targeted keywords related to the specific subsections of the requested article, including "this compound Non-Linear Optical properties calculations," "computational prediction of spectroscopic parameters for this compound," "Natural Bond Orbital (NBO) Analysis of this compound," "Solvent Effects on Electronic Properties of this compound," and "Computational Modeling of Photochemical Pathways of this compound."

While general methodologies and studies on related benzophenone (B1666685) derivatives are available, the strict requirement to focus solely on "this compound" and adhere to the provided outline cannot be met due to the absence of specific data for this compound in the available scientific literature. Therefore, the generation of a thorough, informative, and scientifically accurate article as per the user's instructions is not possible at this time.

Reaction Mechanism Elucidation and Kinetic Studies

Theoretical Insight into Substituent Effects on Reactivity (e.g., Hyperconjugation, Solvolysis Kinetics)

The reactivity of this compound is intrinsically linked to the electronic and steric influences of its iodo and methyl substituents. While specific computational studies on this exact molecule are not prevalent in the literature, a robust understanding of its reactivity can be extrapolated from theoretical principles and computational studies on similarly substituted aromatic ketones. The interplay of inductive effects, resonance effects, and hyperconjugation, as influenced by the iodo and methyl groups, governs the electron density distribution within the molecule, thereby dictating its behavior in chemical reactions.

The iodine atom at the 4-position and the methyl group at the 3'-position exert distinct electronic effects on the benzophenone core. The iodo group is primarily an electron-withdrawing group through its inductive effect (-I) due to its electronegativity. However, it can also act as a weak electron-donating group through resonance (+R) by sharing its lone pair of electrons with the aromatic ring. Conversely, the methyl group is an electron-donating group through both inductive (+I) and hyperconjugation effects.

Hyperconjugation

Hyperconjugation, or σ-π conjugation, in the context of the 3'-methyl group, involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the benzene (B151609) ring. This delocalization increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methyl group. This increased electron density can, in turn, influence the reactivity of the carbonyl group. Computational models, such as Natural Bond Orbital (NBO) analysis, are often employed to quantify the stabilizing energy associated with hyperconjugative interactions. While specific data for this compound is unavailable, studies on toluene (B28343) and other methylated aromatic systems have consistently demonstrated the significance of hyperconjugation in stabilizing the molecule and influencing its reactivity. The delocalization of σ-electrons from the methyl group's C-H bonds into the π-orbitals of the aromatic ring enhances the electron density, making the ring more susceptible to electrophilic attack and influencing the electronic character of the distant carbonyl group.

Substituent Effects on Reactivity and Frontier Molecular Orbitals

The electronic effects of the iodo and methyl substituents can be quantitatively assessed through their impact on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter in determining the chemical reactivity and kinetic stability of a molecule.

In general, electron-donating groups, such as the methyl group, tend to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like the iodo group, tend to lower the LUMO energy level, making the molecule a better electron acceptor and more reactive towards nucleophiles.

The following interactive table illustrates the general trends in HOMO and LUMO energies and the resulting energy gap upon substitution with electron-donating and electron-withdrawing groups on a generic benzophenone framework, as inferred from various computational studies on substituted aromatic systems.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Predicted Impact on Reactivity |

| Electron-Donating (e.g., -CH₃) | Increase | Slight Increase | Decrease | Increased reactivity towards electrophiles |

| Electron-Withdrawing (e.g., -I) | Decrease | Decrease | Decrease | Increased reactivity towards nucleophiles |

Solvolysis Kinetics

The stability of a potential carbocation intermediate formed during a solvolysis reaction involving the carbonyl carbon would be influenced by the substituents on the phenyl rings. The electron-donating 3'-methyl group would help to stabilize a positive charge developed on the adjacent ring through hyperconjugation and inductive effects. Conversely, the electron-withdrawing iodo group on the other ring would destabilize such an intermediate. Therefore, the rate of a solvolysis reaction at the carbonyl carbon would be a balance of these opposing effects. Computational studies on related systems have shown that substituents that stabilize the transition state lead to a lower activation energy and a faster reaction rate.

The following table provides a hypothetical qualitative prediction of the relative solvolysis rates of substituted benzophenones compared to the unsubstituted parent compound, based on the electronic nature of the substituents.

| Compound | Substituent Effects | Predicted Relative Solvolysis Rate (SN1) |

| Benzophenone | (Reference) | 1 |

| 3'-Methylbenzophenone | +I, Hyperconjugation (stabilizing) | > 1 |

| 4-Iodobenzophenone | -I, +R (net destabilizing) | < 1 |

| This compound | Competing effects | Intermediate (likely slightly faster than benzophenone due to the dominant activating effect of the methyl group) |

Advanced Applications in Materials Science Derived from 4 Iodo 3 Methylbenzophenone

Photochemical Applications as Photoinitiators and Photostabilizers

The inherent ability of the benzophenone (B1666685) moiety to absorb ultraviolet (UV) radiation and transition to an excited triplet state is fundamental to its role in photochemical applications. The specific substitutions on the 4-Iodo-3'-methylbenzophenone molecule further refine these properties for use as both a photoinitiator for curing processes and a photostabilizer for preventing material degradation.

In polymer science, photoinitiators are compounds that generate reactive species—typically free radicals—upon exposure to light, which in turn initiate polymerization. Benzophenone and its derivatives are classic examples of Type II photoinitiators. polymerinnovationblog.com The photoinitiation process for these compounds involves several key steps:

UV Absorption: The benzophenone core absorbs UV photons, promoting the molecule from its ground state to an excited singlet state.

Intersystem Crossing (ISC): The molecule rapidly and efficiently undergoes intersystem crossing to a more stable and longer-lived triplet state.

Hydrogen Abstraction: In its excited triplet state, the molecule abstracts a hydrogen atom from a synergist or co-initiator, such as an amine or an alcohol, which is present in the formulation. polymerinnovationblog.comrsc.org This reaction creates two distinct radicals: a ketyl radical derived from the benzophenone and a new radical from the co-initiator.

Polymerization Initiation: The radical generated from the co-initiator is typically the one that initiates the polymerization of monomers, such as acrylates, leading to the formation of a cross-linked polymer network. polymerinnovationblog.com

The same properties that make this compound an effective photoinitiator also allow it to function as a photostabilizer. Many polymers are susceptible to photodegradation, where exposure to UV radiation from sunlight leads to bond cleavage, causing discoloration, brittleness, and a loss of mechanical integrity.

As a photostabilizer, this compound is incorporated into a polymer matrix where it acts as a UV absorber. riverlandtrading.com Its primary role is to preferentially absorb the damaging UV radiation before it can be absorbed by the polymer itself. The benzophenone chromophore possesses strong absorption characteristics in the UV-A and UV-B regions of the spectrum. researchgate.net Studies on related polymeric benzophenone systems have shown that they can possess higher UV absorption intensity compared to unmodified benzophenone. researchgate.net After absorbing the energy, the molecule dissipates it through harmless photophysical processes, such as phosphorescence or non-radiative decay (heat), returning to its ground state without undergoing chemical change or generating degradative radicals. This cyclic process allows a single photostabilizer molecule to protect the polymer from thousands of UV photons, significantly extending the material's lifespan.

Optoelectronic Applications

The unique photophysical characteristics of this compound, particularly the influence of its iodine atom, make it a valuable building block in the field of optoelectronics, especially for Organic Light-Emitting Diodes (OLEDs).

In OLEDs, materials are structured in thin layers to efficiently convert electricity into light. tcichemicals.com The performance of these devices depends heavily on the molecular design of the organic semiconductors used in the emissive and charge-transporting layers. Halogenated organic compounds, such as this compound, serve as critical intermediates in the synthesis of more complex OLED materials. nih.gov

The iodine atom acts as a versatile reactive handle for carbon-carbon and carbon-nitrogen bond-forming reactions. Specifically, it is well-suited for palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination reactions. nih.gov These synthetic methods allow for the covalent attachment of various functional groups, such as carbazole-based hole-transporting units or other chromophores, to the benzophenone core. For instance, a closely related compound, 4-bromo-3-methylbenzophenone, has been used to synthesize host materials for OLEDs by coupling it with carbazole derivatives. nih.gov This modular approach enables the creation of a vast library of novel materials where the electronic properties can be precisely tuned for optimal device performance.

Table 1: Key Synthetic Reactions for OLED Material Development

| Reaction Name | Purpose | Role of this compound |

|---|---|---|

| Suzuki Coupling | Forms new carbon-carbon bonds. | The iodo group provides a reactive site to couple with boronic acids, extending the molecule's conjugation. |

| Buchwald-Hartwig Amination | Forms new carbon-nitrogen bonds. | The iodo group allows for the attachment of amine-containing moieties, crucial for hole-transporting materials. |

| Ullmann Reaction | Forms new carbon-carbon or carbon-heteroatom bonds. | An alternative method for coupling the iodinated benzophenone with other aromatic systems. nih.gov |

According to spin statistics, electrical excitation in OLEDs generates emissive singlet excitons and non-emissive triplet excitons in a 1:3 ratio, limiting the theoretical internal quantum efficiency (IQE) of standard fluorescent devices to just 25%. nih.gov To overcome this limitation, advanced materials are designed to harvest the energy from the triplet excitons.

The benzophenone core is a classic phosphor known for its high efficiency in Intersystem Crossing (ISC) , the process where an excited singlet state converts to a triplet state. nih.gov The presence of a heavy iodine atom in this compound dramatically enhances the rate of ISC due to the "heavy-atom effect." rsc.org This effect increases spin-orbit coupling, which facilitates the formally spin-forbidden singlet-to-triplet transition.

While high ISC is useful for phosphorescent emitters, modern high-efficiency OLEDs often rely on a process called Reverse Intersystem Crossing (RISC) . RISC is the "uphill" conversion of a triplet exciton back into a singlet exciton, which can then emit light via fluorescence. nih.govnih.gov Materials that exhibit this property are used in Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% IQE. rsc.org

Table 2: Photophysical Processes in Benzophenone Derivatives

| Process | Description | Influence of Iodine Atom | Application Relevance |

|---|---|---|---|

| Intersystem Crossing (ISC) | Conversion of a singlet exciton (S₁) to a triplet exciton (T₁). | Significantly enhances the rate of ISC via the heavy-atom effect. rsc.org | Phosphorescent emitters, fundamental photochemistry. |

| Reverse Intersystem Crossing (RISC) | Conversion of a triplet exciton (T₁) back to a singlet exciton (S₁). | Modifies triplet state properties, indirectly influencing RISC efficiency. | Thermally Activated Delayed Fluorescence (TADF) OLEDs. nih.gov |

Development of Materials with Tailored Optical and Electronic Properties

The strategic combination of functional groups in this compound allows for the rational design of materials with highly specific and predictable properties. Each component of the molecule plays a distinct role in defining its function in an advanced material system.

The Benzophenone Core: This forms the fundamental chromophore, responsible for the molecule's UV absorption and its ability to form a long-lived triplet state, which is the basis for its photochemical and photophysical activities. polymerinnovationblog.comnih.gov

The Iodine Atom: This is a multifunctional group. It acts as a heavy atom to enhance spin-orbit coupling and boost ISC rates for optoelectronic applications. rsc.org It provides a site for homolytic cleavage, enabling a Type I photoinitiation mechanism. researchgate.net Furthermore, it serves as a key reactive site for synthetic transformations, allowing the molecule to be used as a building block for larger, more complex functional materials via cross-coupling reactions. nih.gov

The Methyl Group: This group provides a subtle but important means of fine-tuning the molecule's properties. It can influence the electronic energy levels, solubility in various solvents, and steric hindrance, which can affect reaction rates and intermolecular interactions in the solid state.

By leveraging these distinct structural features, chemists and materials scientists can utilize this compound as a versatile platform to develop a new generation of polymers and organic semiconductors with precisely tailored optical and electronic properties for targeted high-performance applications.

Integration of this compound into Advanced Polymeric and Composite Systems: A Review of Current Research

Comprehensive searches of scientific literature and patent databases did not yield specific research detailing the integration of this compound into advanced polymeric and composite systems. The following information is based on the applications of closely related benzophenone derivatives in materials science, providing a potential framework for the future application of this compound.

While direct studies on this compound are not presently available, the broader family of benzophenone compounds is integral to the development of high-performance polymers and composites. These materials are sought after for their superior thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and electronics industries.

One of the most significant classes of polymers derived from benzophenone structures is poly(aryl ether ketone)s (PAEKs). These semi-crystalline thermoplastics are known for their high melting points and excellent mechanical properties, which are maintained at elevated temperatures. The synthesis of PAEKs often involves the nucleophilic substitution reaction between a dihalobenzophenone and a bisphenol. For instance, 4,4'-difluorobenzophenone is a common monomer used in the production of PEEK (poly(ether ether ketone)).

The incorporation of different functional groups onto the benzophenone backbone can be used to tailor the properties of the resulting polymers. For example, the presence of a methyl group, as in 4-methylbenzophenone, can influence the polymer's solubility and processing characteristics. The iodine atom in this compound introduces a site for further chemical modification, potentially allowing for cross-linking reactions or the grafting of other polymer chains to create advanced composite materials.

Benzophenone derivatives also play a crucial role as photoinitiators in UV-curable coatings, inks, and adhesives. Upon exposure to ultraviolet light, these compounds generate free radicals that initiate polymerization, leading to the rapid curing of the material. This property is valuable in applications requiring fast and efficient processing.

Although no specific data exists for polymers and composites synthesized from this compound, the table below summarizes the properties of polymers derived from a related compound, 4,4'-dihydroxybenzophenone, to illustrate the potential performance characteristics.

| Polymer Name | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | 5% Weight Loss Temperature (Td5%) |

| Poly(ether ether ketone) (PEEK) | 143 °C | 343 °C | >500 °C |

| Poly(ether ketone) (PEK) | 165 °C | 374 °C | >500 °C |

This data is representative of polymers derived from benzophenone structures and is provided for illustrative purposes.

Future research into the polymerization of this compound could reveal novel materials with unique property profiles. The combination of the methyl and iodo functional groups offers intriguing possibilities for creating polymers with enhanced processability, reactivity, and performance, thereby expanding the landscape of high-performance materials.

Future Directions and Emerging Research Avenues for 4 Iodo 3 Methylbenzophenone

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 4-Iodo-3'-methylbenzophenone. While traditional methods like Friedel-Crafts acylation are effective, they often involve harsh conditions and stoichiometric amounts of catalysts. chemistryviews.orgresearchgate.net Green chemistry principles are driving the exploration of alternative synthetic routes.

Key areas of development include:

Catalytic Systems: The use of novel palladium catalysts in carbonylative Suzuki coupling reactions presents a promising, more sustainable alternative, potentially utilizing formic acid as a carbon monoxide source to avoid the handling of toxic CO gas. chemistryviews.org

Photochemical Synthesis: Solar energy-induced reactions, such as the photo-Friedel-Crafts acylation, offer an eco-friendly approach to the synthesis of diaryl ketones. researchgate.netnih.gov

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single procedure, such as the zinc-mediated reductive coupling of aryl methyl ketones, can improve efficiency and reduce waste. acs.org

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Carbonylative Coupling | Utilizes transition metal catalysts (e.g., Palladium) with a CO source. | High functional group tolerance, potential for CO-free conditions. chemistryviews.org |

| Photo-Friedel-Crafts Acylation | Employs solar energy to drive the acylation reaction. | Utilizes a renewable energy source, environmentally friendly. researchgate.netnih.gov |

| Reductive Coupling Reactions | One-pot synthesis from readily available starting materials. | Simplified procedure, mild reaction conditions. acs.org |

Application of Advanced In-Situ Characterization Techniques

To gain deeper insights into the reaction mechanisms and kinetics of this compound synthesis and its subsequent transformations, the application of advanced in-situ characterization techniques is crucial. These methods allow for real-time monitoring of chemical reactions as they occur. gatech.edujos.ac.cn

Emerging techniques applicable to the study of this compound include:

In-situ Spectroscopy: Techniques like in-situ infrared (IR) spectroscopy and Raman spectroscopy can provide valuable information about the formation and consumption of intermediates during a reaction. unito.it

In-situ X-ray Diffraction (XRD): This can be used to track the evolution of crystalline phases during solid-state reactions or crystallizations, which is particularly relevant for understanding polymorphism in benzophenone (B1666685) derivatives. gatech.edu

In-situ Nuclear Magnetic Resonance (NMR): Solid-state NMR can detect structural changes in materials, which could be applied to study reactions involving solid-supported reagents or catalysts. gatech.edu

These advanced analytical methods will facilitate a more detailed understanding of reaction pathways, enabling optimization for higher yields and selectivity. journalwjarr.comresearchgate.net

Predictive Modeling and Machine Learning Approaches in Benzophenone Research

The integration of computational tools, particularly predictive modeling and machine learning, is set to revolutionize the study of benzophenone derivatives. nih.govstanford.edu These approaches can accelerate the discovery of new compounds with desired properties and optimize reaction conditions. acs.orgmedium.com

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the biological or material properties of new this compound derivatives. scielo.br This can help in designing compounds with enhanced activity for specific applications.

Reaction Outcome Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and reagents. nih.gov This can significantly reduce the amount of trial-and-error in the laboratory.

Condition Optimization: Neural networks can be employed to predict the optimal reaction conditions (e.g., solvent, catalyst, temperature) for the synthesis of this compound and its derivatives, leading to improved efficiency and sustainability. acs.org

| Modeling Approach | Application in Benzophenone Research | Potential Impact |

| QSAR | Predicting biological activity or material properties. scielo.br | Rational design of new derivatives with targeted functions. |

| Reaction Prediction | Forecasting the major products of a chemical reaction. nih.gov | Accelerated discovery of new synthetic routes and compounds. |

| Condition Optimization | Identifying optimal catalysts, solvents, and temperatures. acs.org | More efficient and sustainable chemical syntheses. |

Exploration of New Chemical Transformations and Derivatizations

The presence of both an iodo and a methyl group on the benzophenone scaffold of this compound provides a rich platform for a wide array of chemical transformations and derivatizations.

Future research will likely explore:

Hypervalent Iodine Chemistry: The iodo group can be transformed into hypervalent iodine reagents, which are versatile and environmentally friendly tools for various organic transformations, including fluorination and oxidative functionalizations. acs.orgnih.gov

Cross-Coupling Reactions: The iodo substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of functional groups.

Functionalization of the Methyl Group: The methyl group can be a site for radical halogenation or oxidation to introduce further functionality, such as carboxylic acid or alcohol groups, which can then be used for further derivatization.

Photochemical Reactions: The benzophenone core is a well-known photosensitizer and can participate in various photochemical reactions, such as hydrogen abstraction, which can be exploited for surface modification and polymer grafting. researchgate.netresearchgate.net

Emerging Applications in Niche Materials Science Fields

The unique combination of a photosensitive benzophenone core and a reactive iodo group in this compound opens up possibilities for its application in several niche areas of materials science.

Potential emerging applications include:

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are being explored as host materials and emitters in OLEDs due to their thermal stability and tunable electronic properties. mdpi.com The specific substitution pattern of this compound could be tailored to achieve desired photophysical properties.

Photoinitiators for 3D Printing: Benzophenone-based compounds are used as photoinitiators in photopolymerization processes, including 3D printing. rsc.org The functional groups on this compound could be used to tune its absorption properties or to incorporate it into a polymer backbone for enhanced stability.

Functionalized Nanomaterials: The benzophenone moiety can be used to mediate the UV-grafting of polymers onto the surface of nanomaterials like graphene, while the iodo group could serve as a site for further functionalization. unito.itresearchgate.net

Chemical Sensors: The benzophenone framework can be incorporated into sensor molecules, where changes in its photophysical properties upon interaction with an analyte can be used for detection. The specific substituents can influence the selectivity and sensitivity of such sensors.

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-3'-methylbenzophenone, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves Friedel-Crafts acylation followed by halogenation. Key parameters include:

- Temperature control : Higher temperatures (80–100°C) favor iodination but may lead to byproducts like dehalogenated intermediates.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while coordinating solvents (e.g., THF) stabilize intermediates during coupling reactions .

- Catalysts : Lewis acids like AlCl₃ improve acylation efficiency but require strict anhydrous conditions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves iodinated products from unreacted precursors .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl at 3' and iodine at 4 positions). Coupling constants in aromatic regions distinguish meta/para substituents.

- X-ray crystallography : Resolves bond lengths and angles, particularly C–I bond elongation (≈2.09 Å) due to iodine’s electron-withdrawing effect .

- FTIR spectroscopy : C=O stretching (~1660 cm⁻¹) and C–I vibrations (~500 cm⁻¹) validate functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Toxicity : Moderately toxic via ingestion/inhalation; use fume hoods and PPE (gloves, lab coats).

- Decomposition : Heating releases toxic iodine vapors (I₂) and SOₓ; ensure proper ventilation .

- Storage : Stable at 2–8°C in sealed, moisture-free containers to prevent hydrolysis of the iodo group .

Advanced Research Questions

Q. How do crystallographic studies inform the reactivity of this compound in cross-coupling reactions?

Single-crystal X-ray diffraction reveals steric and electronic effects:

- Steric hindrance : The 3'-methyl group restricts rotational freedom, favoring Suzuki-Miyaura coupling at the para-iodo position.

- Electron density : Iodine’s inductive effect polarizes the carbonyl group, enhancing electrophilicity for nucleophilic attack.

- Applications : These insights guide ligand design for Pd-catalyzed C–C bond formation in asymmetric synthesis .

Q. What methodologies resolve contradictions in substituent effects on the photophysical properties of benzophenone derivatives?

Conflicting data on substituent impacts (e.g., methyl vs. halogens) require:

- Controlled comparative studies : Synthesize analogs (e.g., 4-Fluoro-3'-methylbenzophenone) to isolate electronic vs. steric contributions.

- DFT calculations : Model HOMO-LUMO gaps to predict UV absorption shifts. Experimental validation via UV-Vis spectroscopy (e.g., λmax ≈ 280 nm for iodinated derivatives) .

- Triangulation : Cross-reference experimental data with computational models and crystallographic data to resolve discrepancies .

Q. How can researchers address inconsistencies in reported biological activity data for this compound derivatives?

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent/DMSO concentrations).

- Metabolic stability studies : Use LC-MS to identify degradation products that may skew activity results.

- Data reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and re-evaluate synthetic protocols for purity (>95% by HPLC) .

Methodological Best Practices

- Experimental design : Prioritize modular synthesis routes to systematically vary substituents and assess structure-activity relationships .

- Data validation : Use advanced spectroscopic techniques (e.g., 2D NMR, HRMS) to confirm intermediate structures during multi-step syntheses .

- Literature rigor : Cross-validate findings against peer-reviewed journals (e.g., Acta Crystallographica, European Journal of Pharmaceutical Sciences) and avoid non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products